Chelerythrine chloride

説明

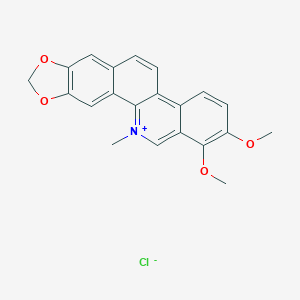

Structure

3D Structure of Parent

特性

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEFNMFMNMASJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34316-15-9 (Parent) | |

| Record name | Chelerythrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893481 | |

| Record name | Chelerythrine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3895-92-9 | |

| Record name | Chelerythrine, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3895-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3895-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chelerythrine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC98TZ0PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chelerythrine Chloride: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelerythrine chloride, a quaternary benzophenanthridine alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery and natural origins of chelerythrine, detailed experimental protocols for its extraction, purification, and characterization, and an in-depth exploration of its mechanisms of action through various signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this multifaceted compound.

Discovery and Natural Sources

While the precise first isolation and characterization of chelerythrine is not definitively documented in readily available historical records, its presence in medicinal plants has been known for over a century. The broader class of benzophenanthridine alkaloids, to which chelerythrine belongs, was first investigated in the 19th century. Plants containing these alkaloids, such as those from the Papaveraceae family, have a long history of use in traditional medicine. For instance, Sanguinaria canadensis (bloodroot) was used in the mid-19th century for treating skin cancer[1].

Chelerythrine is primarily extracted from a variety of plant species, predominantly from the Papaveraceae (Poppy) and Rutaceae (Rue) families. More than 80 alkaloids with the benzophenanthridine structure have been discovered and isolated from these plant families. Its dihydro derivative, dihydrochelerythrine, has also been isolated from Fagara semiarticulata.

Table 1: Primary Natural Sources of Chelerythrine

| Family | Genus | Species | Common Name |

| Papaveraceae | Chelidonium | majus | Greater Celandine |

| Macleaya | cordata | Plume Poppy | |

| Sanguinaria | canadensis | Bloodroot | |

| Rutaceae | Zanthoxylum | clava-herculis | Hercules' Club |

| rhoifolium | |||

| simulans | |||

| Toddalia | asiatica | Orange Climber |

Physicochemical Properties

This compound is a yellow, crystalline solid. Its chemical structure consists of a fused four-ring system with two methoxy groups and a methylenedioxy group.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C21H18ClNO4 | [2] |

| Molecular Weight | 383.83 g/mol | [2] |

| CAS Number | 3895-92-9 | [2] |

| Melting Point | 206 - 208°C | |

| Solubility | Soluble in water (to 10 mM) and DMSO (to 10 mM) | |

| Appearance | Yellow solid |

Experimental Protocols

Extraction and Purification

A common method for extracting chelerythrine from its natural sources is ultrasonic-assisted extraction, followed by purification using chromatographic techniques.

Protocol 1: Ultrasonic-Assisted Extraction of Chelerythrine from Chelidonium majus

-

Preparation of Plant Material: Air-dry the plant material (e.g., roots of Chelidonium majus) and grind it into a fine powder.

-

Extraction:

-

Purification by Fast Centrifugal Partition Chromatography (FCPC):

-

Solvent System Preparation: Prepare a biphasic solvent system. The selection of the solvent system is crucial and depends on the partition coefficient (Kd) of chelerythrine in the system. The goal is to have a Kd value between 0.5 and 2 for efficient separation.

-

Column Preparation: Fill the FCPC rotor with the stationary phase while spinning at a moderate rotational speed. The centrifugal force will retain the stationary phase.

-

Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases of the solvent system and inject it into the mobile phase.

-

Elution: Pump the mobile phase through the stationary phase. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.

-

Fraction Collection: Collect the eluted fractions and monitor the separation using a UV detector.

-

Caption: Workflow for the extraction and purification of chelerythrine.

Characterization

The purified this compound can be characterized using various analytical techniques.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer, such as 1% triethylamine adjusted to pH 3 with phosphoric acid (e.g., 25:75 v/v)[5].

-

Detection: UV detection is performed at the characteristic absorption maximum of chelerythrine, which is around 268 nm[5].

-

Quantification: A standard curve is generated using a chelerythrine standard of known concentrations to quantify the amount in the sample.

Protocol 3: Mass Spectrometry (MS) Analysis

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.

-

Ionization Mode: Positive ion mode is typically employed as chelerythrine is a quaternary ammonium alkaloid and carries a positive charge.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for structural confirmation. Common fragment ions observed for chelerythrine include m/z 332, 304, and 290[3][6].

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are used.

-

Spectra: Both ¹H NMR and ¹³C NMR spectra are acquired to elucidate the chemical structure. The chemical shifts of the protons and carbons are compared with literature values for confirmation.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| UV-Vis | Characteristic absorption peak around 268 nm and 282 nm[4][5]. |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, a methylenedioxy group, and an N-methyl group. |

| ¹³C NMR | Resonances for all 21 carbon atoms, including those of the aromatic rings, methoxy, methylenedioxy, and N-methyl groups. |

| ESI-MS | A prominent molecular ion peak [M]+ at m/z 348.12. |

| ESI-MS/MS | Characteristic fragment ions at m/z 332, 304, and 290[3][6]. |

Signaling Pathways and Mechanisms of Action

Chelerythrine exerts its biological effects by modulating a variety of cellular signaling pathways. While it was initially identified as a potent inhibitor of Protein Kinase C (PKC)[7], subsequent research has revealed a more complex mechanism of action involving multiple targets.

Protein Kinase C (PKC) Inhibition

Chelerythrine was one of the first identified potent and specific inhibitors of PKC, with a half-maximal inhibitory concentration (IC50) of 0.66 µM[7]. It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP, interacting with the catalytic domain of PKC[7].

Caption: Chelerythrine's inhibitory effect on the PKC signaling pathway.

Induction of Apoptosis

Chelerythrine is a potent inducer of apoptosis in various cell types. This pro-apoptotic effect is mediated through multiple interconnected pathways.

-

Mitochondrial Pathway: Chelerythrine can directly target mitochondria, leading to the release of cytochrome c. This is partly achieved through its ability to inhibit the anti-apoptotic protein Bcl-xL, thereby disrupting the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane.

-

Oxidative Stress: Chelerythrine has been shown to induce the generation of reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components and trigger the mitochondrial apoptotic cascade.

Caption: Chelerythrine-induced apoptosis via mitochondrial and oxidative stress pathways.

Modulation of MAPK and Akt Signaling

Chelerythrine can also influence other critical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways.

-

MAPK Pathway: Chelerythrine has been observed to activate the JNK and p38 MAPK pathways, which are often associated with cellular stress responses and can contribute to apoptosis.

-

Akt Pathway: In some cellular contexts, chelerythrine can inhibit the Akt signaling pathway, a key regulator of cell survival and proliferation. Inhibition of Akt can further promote apoptosis.

Nrf2/ARE Pathway Activation

Chelerythrine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, chelerythrine can enhance the cellular defense against oxidative stress.

Caption: Activation of the Nrf2/ARE pathway by chelerythrine.

Conclusion

This compound is a naturally occurring benzophenanthridine alkaloid with a rich history of medicinal use and a complex pharmacological profile. Its discovery and isolation from various plant sources have paved the way for extensive research into its biological activities. This guide has provided an in-depth overview of its origins, methods for its extraction and characterization, and a detailed look into the multifaceted signaling pathways it modulates. The ability of chelerythrine to target key cellular processes such as proliferation, apoptosis, and oxidative stress response underscores its potential as a lead compound in the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chelerythrine, chloride | C21H18ClNO4 | CID 72311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of Chelerythrine and its Effects on Pathogenic Fungus Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Determination of chelerythrine in Chelidonium majus by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Chelerythrine Chloride and Protein Kinase C: A Technical Guide to a Complex Mechanism of Action

This technical guide provides an in-depth analysis of the evolving understanding of chelerythrine's mechanism of action. It presents the canonical model of PKC inhibition, confronts the contradictory evidence, details the now-recognized off-target and PKC-independent effects, and provides key experimental protocols for researchers in the field. The central message for scientists and drug developers is one of caution: while a valuable chemical probe, chelerythrine should not be considered a specific PKC inhibitor, and its observed cellular effects must be interpreted in the context of its multi-target profile.

The Canonical Mechanism: Direct Inhibition of Protein Kinase C

The initial characterization of chelerythrine chloride as a potent PKC inhibitor was a seminal finding that has shaped its use in cell biology for decades.[1] The proposed mechanism is centered on the catalytic domain of the enzyme.

Mechanism of Inhibition: Studies reported that chelerythrine directly interacts with the catalytic domain of PKC.[1][2] The inhibition was determined to be:

-

Competitive with respect to the phosphate acceptor substrate (e.g., histone IIIS). This indicates that chelerythrine binds at or near the substrate-binding pocket, directly preventing the substrate from being phosphorylated.[1][2][3]

-

Non-competitive with respect to ATP. This finding suggests that chelerythrine does not bind to the ATP-binding pocket and can inhibit the enzyme regardless of the cellular concentration of ATP.[1][2][3]

Importantly, chelerythrine did not affect the binding of phorbol esters, like [3H]-phorbol 12,13-dibutyrate, to the regulatory domain of PKC.[1][2][4] This confirmed that its site of action was the catalytic domain, as it inhibited both the native PKC enzyme and its isolated catalytic fragment identically.[1][2]

Quantitative Data: Inhibitory Potency

The initial studies reported sub-micromolar potency for chelerythrine against PKC. This quantitative data was foundational to its adoption as a specific inhibitor.

| Parameter | Value | Target Enzyme/System | Comments | Reference |

| IC₅₀ | 0.66 µM (660 nM) | Protein Kinase C (from rat brain) | Half-maximal inhibitory concentration in an in vitro kinase assay. | [1][2] |

| Kᵢ | 0.7 µM | Protein Kinase C (from rat brain) | Inhibitor constant, competitive with respect to the phosphate acceptor (histone IIIS). | [1][2][3] |

The Evolving Perspective: A Controversial Inhibitor

Despite its widespread use, the specificity and potency of chelerythrine as a PKC inhibitor have been seriously questioned by subsequent research. In 1998, a comprehensive study was unable to confirm the potent inhibitory activity of chelerythrine against various PKC isozymes from multiple mammalian species.[4] To the contrary, this study reported that chelerythrine could even stimulate PKC activity in cytosolic fractions of rat and mouse brain at concentrations up to 100 µM.[3][4]

Further large-scale kinase inhibitor profiling studies also failed to identify PKC as a high-affinity target. One landmark study found that at a concentration of 10 µM, chelerythrine did not significantly inhibit PKCα or a panel of over 20 other protein kinases.[2] This growing body of conflicting data strongly suggests that many of the biological effects attributed to PKC inhibition by chelerythrine may, in fact, arise from its interaction with other cellular targets.

PKC-Independent Mechanisms of Action

Research has now uncovered multiple alternative mechanisms that contribute to the pharmacological profile of chelerythrine. These "off-target" effects are potent and occur at concentrations previously used to inhibit PKC.

Key PKC-Independent Effects:

-

Induction of Reactive Oxygen Species (ROS) and ER Stress: Chelerythrine is a potent inducer of ROS. This oxidative stress leads to endoplasmic reticulum (ER) stress, which can trigger apoptosis and other cell death pathways.[5][6]

-

Inhibition of Thioredoxin Reductase (TXNRD1): Recent studies have identified cytosolic thioredoxin reductase 1 (TXNRD1) as a direct target of chelerythrine. By binding to the C-terminal Sec498 residue, chelerythrine irreversibly inhibits the enzyme, leading to oxidative stress and necroptotic cell death.[6]

-

Modulation of Major Signaling Pathways: Chelerythrine has been shown to modulate several key signaling pathways independent of PKC, including:

-

STAT3: It can inactivate the STAT3 transcription factor, contributing to its anti-cancer effects.[5][7]

-

NF-κB: It can block the NF-κB pathway, which is central to inflammation.[8]

-

MAPK: It can activate p38 MAPK and JNK pathways, often as a consequence of oxidative stress.[2][8]

-

Wnt/β-catenin: It has been shown to downregulate β-catenin and inhibit stem cell properties in non-small cell lung carcinoma.[7]

-

-

Inhibition of Anti-Apoptotic Proteins: Chelerythrine can directly bind to and inhibit the anti-apoptotic protein Bcl-xL, preventing it from binding to pro-apoptotic partners like Bak and Bax, thereby promoting apoptosis.

Quantitative Data for PKC-Independent Targets

The inhibitory concentrations for several PKC-independent targets fall within a similar range to the originally reported IC₅₀ for PKC, highlighting their physiological relevance.

| Parameter | Value | Target | Comments | Reference |

| IC₅₀ | 1.5 µM | Bcl-xL | Inhibition of Bcl-xL binding to Bak BH3 peptide. | |

| IC₅₀ | 5.6 µM | P2X₇ Receptor | Non-competitive inhibition of ATP-induced cation flux. | |

| IC₅₀ | ~5 µM | Cellular TXNRD Activity | Inhibition of thioredoxin reductase activity in MKN45 cells. | [6] |

Experimental Protocols

Accurate investigation of chelerythrine's effects requires robust and well-controlled experimental designs.

Protocol: In Vitro PKC Kinase Assay (Radiometric)

This protocol is based on the method used in the original characterization of chelerythrine, measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Purified PKC enzyme

-

Substrate (e.g., Histone IIIS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.2 mM CaCl₂

-

Lipid Activator: Micelles of 700 µM phosphatidylserine and 180 µM 1,2-diolein in 0.3% Triton X-100 (sonicated on ice before use)

-

ATP Solution: 100 µM ATP supplemented with [γ-³²P]ATP (to ~10⁵ dpm/reaction)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid wash solution

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture in microcentrifuge tubes on ice. For a 200 µL final volume, add components in the following order:

-

120 µL Assay Buffer

-

20 µL Lipid Activator

-

20 µL Substrate (e.g., to a final concentration of 200 µg/mL)

-

10 µL Chelerythrine or vehicle (DMSO) at various concentrations.

-

10 µL purified PKC enzyme (e.g., 0.5 µg protein).

-

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the kinase reaction by adding 20 µL of the ATP solution.

-

Incubate for 10 minutes at 30°C.

-

Stop the reaction by spotting a 25 µL aliquot onto a numbered P81 phosphocellulose paper square.

-

Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. Wash the papers 3-4 times for 5-10 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone for 2 minutes to dry the papers.

-

Place the dried paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

Protocol: PKC Translocation Assay (Western Blot)

This assay measures the activation of PKC by observing its movement from the soluble cytosolic fraction to the membrane-bound particulate fraction. Chelerythrine can be tested for its ability to inhibit this process.[9][10]

Materials:

-

Cultured cells or tissue synaptosomes

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

-

This compound

-

Lysis/Homogenization Buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM sucrose, 2 mM EDTA, 10 mM EGTA, with protease and phosphatase inhibitors)

-

Ultracentrifuge

-

SDS-PAGE equipment and reagents

-

PVDF membranes

-

Primary antibodies (e.g., anti-PKCα, anti-PKCβ)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Treat cells with chelerythrine (or vehicle) for a specified pre-treatment time (e.g., 20 minutes). Then, stimulate the cells with a PKC activator like PMA for the optimal time (e.g., 30 minutes).

-

Harvest and Lyse: Wash cells with ice-cold PBS and scrape into ice-cold Lysis/Homogenization Buffer. Homogenize the cells using a Dounce homogenizer or sonication.

-

Fractionation:

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

The supernatant is the cytosolic fraction .

-

The pellet is the particulate (membrane) fraction .

-

-

Pellet Solubilization: Wash the pellet with Lysis Buffer and re-centrifuge. Solubilize the final pellet in Lysis Buffer containing 1% Triton X-100 or another suitable detergent.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and particulate fractions using a standard assay (e.g., BCA).

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with a primary antibody specific for the PKC isozyme of interest.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Quantify the band intensity for the PKC isozyme in both fractions. An increase in the membrane-to-cytosol ratio upon PMA stimulation indicates translocation (activation). Assess the ability of chelerythrine to reduce this ratio.

Conclusion and Recommendations for Researchers

The scientific narrative of chelerythrine and PKC is a compelling case study in the evolution of pharmacological understanding. Initially lauded as a potent and specific PKC inhibitor, its reputation is now defined by complexity and a multi-target profile.[4] While it may possess some context-dependent inhibitory activity against certain PKC isozymes, it is demonstrably not the specific inhibitor it was once thought to be. Its potent effects on ROS production, TXNRD1, Bcl-xL, and major signaling pathways like STAT3 and NF-κB occur at similar concentrations and are likely responsible for many of its observed biological activities.[5][6][8]

For researchers, scientists, and drug development professionals, the following recommendations are critical:

-

Acknowledge its PKC-independent effects. When using chelerythrine, researchers should be aware of its potential to induce oxidative stress and inhibit other key proteins. Appropriate controls, such as co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC), should be considered to dissect the underlying mechanism.[6]

-

Leverage its multi-target profile. The therapeutic potential of chelerythrine may not lie in specificity, but in its ability to modulate multiple nodes within a disease network simultaneously, such as in cancer or inflammatory conditions.[11][12]

References

- 1. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angoline and chelerythrine, benzophenanthridine alkaloids that do not inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chelerythrine Chloride: A Technical Guide to its Inhibition of Bcl-xL and Induction of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelerythrine chloride, a benzophenanthridine alkaloid, has emerged as a significant molecule of interest in cancer research due to its pro-apoptotic activities. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits the anti-apoptotic protein Bcl-xL, a key regulator of the intrinsic apoptosis pathway. This document details the molecular interactions, signaling cascades, and quantitative parameters associated with chelerythrine's activity. Furthermore, it provides detailed methodologies for key experimental assays and visual representations of the underlying biological processes to support further research and drug development efforts in this area.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions dictates the cell's fate. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-xL confers a survival advantage to malignant cells, enabling them to evade apoptosis and resist therapeutic interventions. Consequently, the development of small molecules that inhibit these anti-apoptotic proteins is a promising strategy in oncology.

This compound has been identified as a direct inhibitor of Bcl-xL function. It disrupts the interaction between Bcl-xL and pro-apoptotic proteins, thereby triggering the mitochondrial pathway of apoptosis. This guide elucidates the specifics of this inhibitory pathway.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the inhibitory activity of this compound.

| Parameter | Target | Value | Reference |

| IC50 | Bcl-xL - Bak BH3 Peptide Binding | 1.5 µM | [1][2] |

| IC50 | Protein Kinase C (PKC) | 660 nM | |

| Binding Affinity (Kd) | Bcl-xL | Not explicitly found | |

| Cell Viability (HepG2 cells, 24h) | 5 µM Chelerythrine | ~83% viability | |

| Cell Viability (HepG2 cells, 24h) | 10 µM Chelerythrine | ~54% viability | |

| Caspase-9 Activation (HepG2 cells) | 5 µM Chelerythrine | ~2.3-fold increase | |

| Caspase-3 Activation (HepG2 cells) | 5 µM Chelerythrine | ~2.2-fold increase |

Signaling Pathway of Chelerythrine-Induced Apoptosis

This compound exerts its pro-apoptotic effects by directly targeting the anti-apoptotic protein Bcl-xL. The binding of chelerythrine to Bcl-xL disrupts its ability to sequester pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak. This leads to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which ultimately dismantle the cell.

Caption: Chelerythrine inhibits Bcl-xL, leading to apoptosis.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the inhibitory effects of this compound on the Bcl-xL pathway.

Fluorescence Polarization Assay for Bcl-xL Binding

This assay is used to measure the binding affinity of chelerythrine to Bcl-xL by assessing the displacement of a fluorescently labeled Bak BH3 peptide.

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (Bcl-xL), its tumbling is slowed, leading to an increase in fluorescence polarization. A competing compound (chelerythrine) that displaces the fluorescent peptide will cause a decrease in polarization.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant Bcl-xL protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of a fluorescently labeled Bak BH3 peptide (e.g., with FITC or TAMRA).

-

Prepare a serial dilution of this compound.

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add a fixed concentration of Bcl-xL and the fluorescent Bak BH3 peptide to each well.

-

Add varying concentrations of this compound to the wells. Include control wells with no chelerythrine (maximum polarization) and wells with no Bcl-xL (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Calculate the anisotropy or millipolarization (mP) values.

-

Plot the mP values against the logarithm of the chelerythrine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for Fluorescence Polarization Assay.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of chelerythrine on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Culture:

-

Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include untreated control wells.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the chelerythrine concentration to determine the IC50 for cytotoxicity.

-

Cytochrome c Release Assay by Flow Cytometry

This assay quantifies the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

Principle: Cells are selectively permeabilized to allow cytosolic proteins to diffuse out while leaving the mitochondria intact. The remaining mitochondrial cytochrome c is then stained with a fluorescently labeled antibody and analyzed by flow cytometry. A decrease in fluorescence intensity indicates cytochrome c release.

Methodology:

-

Cell Treatment:

-

Treat cells with this compound for the desired time to induce apoptosis.

-

-

Cell Permeabilization:

-

Harvest the cells and resuspend them in a buffer containing a mild detergent (e.g., digitonin) to selectively permeabilize the plasma membrane.

-

-

Fixation and Staining:

-

Fix the cells with a fixative (e.g., paraformaldehyde).

-

Stain the cells with a fluorescently labeled anti-cytochrome c antibody (e.g., FITC-conjugated).

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

Quantify the percentage of cells with low fluorescence, representing the population that has released cytochrome c.

-

Caption: Workflow for Cytochrome c Release Assay.

Conclusion

This compound represents a compelling natural product with demonstrated activity against the key anti-apoptotic protein Bcl-xL. Its ability to disrupt the Bcl-xL/pro-apoptotic protein interaction and trigger the mitochondrial pathway of apoptosis makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanism of action of chelerythrine and to explore its therapeutic potential. Further studies are warranted to optimize its specificity and efficacy for clinical applications.

References

A Technical Guide to the Biological Activities and Screening of Chelerythrine Chloride

Executive Summary: Chelerythrine is a naturally occurring benzophenanthridine alkaloid found in plants such as Greater Celandine (Chelidonium majus).[1] Primarily known as a potent and selective inhibitor of Protein Kinase C (PKC), chelerythrine exhibits a wide array of biological activities, including significant anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its multifaceted mechanisms of action, which include the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key inflammatory pathways, make it a compound of great interest for drug discovery and development.[3][4] However, its application can be limited by cytotoxicity to non-cancerous cells.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chelerythrine's biological activities, a summary of its quantitative effects, detailed experimental protocols for its screening, and visualizations of its core signaling pathways.

Core Biological Activities of Chelerythrine

Chelerythrine's biological effects are extensive, stemming from its ability to interact with multiple cellular targets. While it is famously characterized as a PKC inhibitor, its activities are not limited to this function.[5]

Anticancer Activity

Chelerythrine is a broad-spectrum anticancer agent investigated in various cancers, including liver, gastric, breast, renal, and cervical cancers.[1][3] Its primary anticancer mechanisms include:

-

Protein Kinase C (PKC) Inhibition : Chelerythrine is a potent, cell-permeable, and selective inhibitor of PKC, with an IC50 value of 660 nM.[6] It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.[2] This inhibition disrupts signaling pathways that control cell proliferation and survival.[1]

-

Induction of Apoptosis : The compound is a strong inducer of apoptosis.[3] This is achieved through multiple routes:

-

Bcl-2 Family Interaction : Chelerythrine inhibits the anti-apoptotic protein Bcl-XL (IC50 = 1.5 μM), preventing it from binding to pro-apoptotic proteins like Bak and Bax, thereby promoting mitochondrial-led apoptosis.[6][7]

-

Mitochondrial Pathway : It can directly target mitochondria, causing a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[8][9][10]

-

Reactive Oxygen Species (ROS) Generation : Chelerythrine treatment leads to a significant increase in intracellular ROS, particularly hydrogen peroxide (H₂O₂), which creates oxidative stress and triggers rapid apoptosis.[3][11][12]

-

Calcium Homeostasis Disruption : It inhibits the SERCA pump, leading to an accumulation of cytoplasmic calcium ions, which are then taken up by mitochondria, causing stress and initiating apoptosis.[1]

-

-

Cell Cycle Arrest and Autophagy : Beyond apoptosis, chelerythrine can halt the cell cycle and promote autophagy, further contributing to the death of cancer cells.[1][3]

Table 1: Quantitative Anticancer and Inhibitory Activities of Chelerythrine

| Target/Cell Line | Activity Type | Value | Reference(s) |

| Protein Kinase C (PKC) | Inhibition (IC50) | 0.66 µM | [2][6] |

| Bcl-XL - Bak Binding | Inhibition (IC50) | 1.5 µM | [6][7] |

| P2X7 Receptor | Inhibition (IC50) | 5.6 µM | [13] |

| L-1210 Leukemia Cells | Cytotoxicity (IC50) | 0.53 µM | [7] |

| NCI-N87 Gastric Cancer Cells | Cytotoxicity (IC50) | 3.81 µM | [14] |

| HEK-293 Renal Cancer Cells | Cytotoxicity (IC50) | ~5-10 µM (at 24h) | [15][16] |

| SW-839 Renal Cancer Cells | Cytotoxicity (IC50) | ~5-10 µM (at 24h) | [15][16] |

Antimicrobial Activity

Chelerythrine demonstrates potent activity against a range of pathogens, particularly Gram-positive bacteria and fungi.[1][17]

-

Antibacterial Action : It is effective against bacteria such as Staphylococcus aureus and Streptococcus agalactiae.[1][18] Its mechanism involves the disruption of the bacterial cell wall and membrane and the induction of oxidative damage through ROS production.[1][18]

-

Antifungal Action : The compound also shows fungicidal activity against several tested fungi, including Candida albicans.[17]

Table 2: Antimicrobial Spectrum of Chelerythrine

| Organism | Activity Type | Value (µg/mL) | Value (Approx. µM)* | Reference(s) |

| Various Bacteria | MIC | 1.50 | 3.9 | [17] |

| Various Yeasts | MIC | 3.12 - 12.5 | 8.1 - 32.6 | [17] |

| Staphylococcus aureus | MBC | 3.12 | 8.1 | [17] |

| Streptococcus pyogenes | MBC | 6.25 | 16.3 | [17] |

| Various Fungi | MFC | 3.12 - 6.25 | 8.1 - 16.3 | [17] |

| Streptococcus agalactiae | MIC | 256 | 667 | [18] |

| Streptococcus agalactiae | MBC | 512 | 1334 | [18] |

*Conversion based on the molar mass of Chelerythrine Chloride (383.8 g/mol ).[6] MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Anti-inflammatory Activity

Chelerythrine exhibits significant anti-inflammatory effects by modulating key signaling pathways.[4][19]

-

NF-κB Pathway Inhibition : It suppresses inflammation by preventing the nuclear translocation of the NF-κB p65 subunit.[4][19]

-

Nrf2 Pathway Activation : Chelerythrine activates the Nrf2/ARE signaling pathway, which is a critical regulator of the cellular antioxidant response and plays a role in suppressing inflammation.[4][19][20]

-

Cytokine Suppression : It markedly reduces the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][19]

Key Signaling Pathways Modulated by Chelerythrine

The diverse biological outcomes of chelerythrine treatment are orchestrated through its influence on complex signaling networks.

Chelerythrine-Induced Pro-Apoptotic Signaling Pathway

Chelerythrine triggers apoptosis primarily through the intrinsic mitochondrial pathway. It inhibits anti-apoptotic proteins (PKC, Bcl-XL), leading to mitochondrial outer membrane permeabilization (MOMP) by pro-apoptotic members like Bax. This results in the release of cytochrome c and a surge in ROS, which activates the caspase cascade, culminating in cell death.

Chelerythrine's Anti-inflammatory Mechanism

In response to inflammatory stimuli like LPS, chelerythrine exerts a dual regulatory effect. It activates the Nrf2 pathway, a master regulator of antioxidant responses, which in turn suppresses the pro-inflammatory NF-κB pathway, leading to a reduction in inflammatory cytokine production.

Experimental Protocols for Screening and Analysis

Standardized protocols are essential for accurately assessing the biological activities of chelerythrine and its analogs.

In Vitro Anticancer Activity Screening

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[15][21]

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of chelerythrine (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Seed cells in 6-well plates and treat with various concentrations of chelerythrine for a specified time (e.g., 24 hours).

-

Cell Harvesting : Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Staining : Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer within one hour.

-

Data Analysis : Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Lower Left): Viable cells.

-

Annexin V+ / PI- (Lower Right): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells.

-

Annexin V- / PI+ (Upper Left): Necrotic cells.

-

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the bacteria (MBC).[22][23]

-

Inoculum Preparation : Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of chelerythrine in MHB.

-

Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without chelerythrine) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of chelerythrine in which no visible bacterial growth (turbidity) is observed.

-

MBC Determination : Take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate. Incubate the MHA plate at 37°C for 24 hours.

-

Data Analysis : The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

High-Throughput Screening Workflow

A logical workflow is critical for efficiently screening chemical libraries of chelerythrine analogs or other natural products for desired biological activity.

Conclusion and Future Directions

This compound is a powerful bioactive alkaloid with well-documented anticancer, antimicrobial, and anti-inflammatory properties. Its ability to potently inhibit PKC and modulate fundamental cellular processes like apoptosis and inflammation underscores its therapeutic potential. However, a significant challenge remains its cytotoxicity towards healthy cells, which may limit its systemic use.[1]

Future research should focus on:

-

Analog Development : Synthesizing and screening chelerythrine analogs to identify derivatives with improved selectivity for cancer cells and reduced toxicity to normal tissues.[1]

-

Combination Therapies : Investigating the synergistic effects of chelerythrine with existing chemotherapeutic agents to enhance efficacy and potentially lower required dosages.

-

Advanced Drug Delivery : Developing targeted delivery systems (e.g., nanoparticles) to specifically deliver chelerythrine to tumor sites, thereby maximizing its therapeutic effect while minimizing systemic toxicity.

-

In Vivo Validation : Moving beyond in vitro studies to rigorously validate the efficacy and safety of promising compounds in preclinical animal models of cancer, infection, and inflammatory diseases.

By addressing these areas, the scientific community can work towards translating the potent biological activities of chelerythrine into clinically effective therapeutic agents.

References

- 1. Chelerythrine - Wikipedia [en.wikipedia.org]

- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of hydrogen peroxide and redox cycling can explain how sanguinarine and chelerythrine induce rapid apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae [frontiersin.org]

- 19. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 [frontiersin.org]

- 21. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Chelerythrine Chloride: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelerythrine chloride, a benzophenanthridine alkaloid derived from plants of the Papaveraceae family, has garnered significant attention in oncological research for its potent pro-apoptotic activity across a wide range of cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms underlying Chelerythrine-induced apoptosis, detailed experimental protocols for its investigation, and a summary of quantitative data from key studies.

Core Mechanisms of Chelerythrine-Induced Apoptosis

This compound employs a multi-faceted approach to trigger programmed cell death, primarily through the activation of intrinsic and extrinsic apoptotic pathways, generation of reactive oxygen species (ROS), and modulation of key signaling cascades.

Inhibition of Protein Kinase C (PKC)

Historically, Chelerythrine was identified as a potent and specific inhibitor of Protein Kinase C (PKC), with an IC50 value of 0.66 µM.[1] While initially thought to be the primary mechanism of its pro-apoptotic effects, subsequent research has revealed that Chelerythrine's ability to induce apoptosis can also occur independently of PKC inhibition.[2]

Induction of Reactive Oxygen Species (ROS)

A significant body of evidence points to the generation of ROS as a critical event in Chelerythrine-induced apoptosis.[3][4][5] Increased intracellular ROS levels can lead to oxidative stress, mitochondrial dysfunction, and the activation of downstream apoptotic signaling.[4][6] The antioxidant N-acetyl-L-cysteine (NAC) has been shown to suppress Chelerythrine-induced apoptosis, underscoring the pivotal role of ROS in this process.[3][4]

Modulation of the Bcl-2 Family of Proteins

Chelerythrine directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. Furthermore, Chelerythrine can directly inhibit the anti-apoptotic function of Bcl-xL (IC50 = 1.5 µM) by displacing Bax binding, thereby promoting the release of cytochrome c from the mitochondria.[1] Interestingly, Chelerythrine can also induce apoptosis through a Bax/Bak-independent mitochondrial mechanism.[7]

Activation of Caspase Cascade

The induction of apoptosis by Chelerythrine culminates in the activation of the caspase cascade. Both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7, are activated following Chelerythrine treatment.[2][3][8] The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Involvement of Other Signaling Pathways

Chelerythrine's pro-apoptotic effects are also mediated through its influence on other critical signaling pathways:

-

MAPK Pathway: Chelerythrine can activate the p38 and c-Jun N-terminal kinase (JNK) pathways, which are often associated with apoptotic signaling.[1] It has also been shown to decrease the phosphorylation of extracellular signal-regulated kinase (ERK), a pro-survival kinase.

-

Akt Pathway: Chelerythrine treatment can lead to the downregulation of the pro-survival Akt signaling pathway.[6]

-

p53 Upregulation: The tumor suppressor protein p53 can be upregulated in response to Chelerythrine, contributing to the induction of apoptosis.

-

Endoplasmic Reticulum (ER) Stress: Chelerythrine can induce ER stress, another potent trigger of apoptosis.[4]

Quantitative Data on Chelerythrine-Induced Apoptosis

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| NCI-H1703 | Non-Small Cell Lung Carcinoma | Not specified | 24 | [9] |

| SK-LU-1 | Non-Small Cell Lung Carcinoma | Not specified | 24 | [9] |

| HL-60 | Human Leukemia | 2.6 | 4 | [10] |

| PC-3 | Prostate Cancer | 5.2 | 24 | [11] |

| PC-3 | Prostate Cancer | 3.8 | 48 | [11] |

| DU145 | Prostate Cancer | 6.1 | 24 | [11] |

| DU145 | Prostate Cancer | 4.3 | 48 | [11] |

Table 2: Percentage of Apoptotic Cells Induced by this compound

| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells | Reference |

| HEK-293 | Renal Cancer | 5 | 24 | 8.02% | [12] |

| HEK-293 | Renal Cancer | 10 | 24 | 17.00% | [12] |

| SW-839 | Renal Cancer | 5 | 24 | Not specified | [12] |

| SW-839 | Renal Cancer | 10 | 24 | Not specified | [12] |

| HepG2 | Hepatocellular Carcinoma | 2.5 | 24 | 4.7% | |

| HepG2 | Hepatocellular Carcinoma | 5 | 24 | 8.4% | [13] |

| HepG2 | Hepatocellular Carcinoma | 10 | 24 | 27.4% | [13] |

| PC-3 | Prostate Cancer | Not specified | 24 | ~32% | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 | 24 | 67.8% | |

| BT-549 | Triple-Negative Breast Cancer | 5 | 24 | 51.0% | [14] |

| HCC1937 | Triple-Negative Breast Cancer | 5 | 24 | 22.2% | [14] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 5 | 24 | 35.3% | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Chelerythrine-induced apoptosis.

Cell Culture and Drug Treatment

-

Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate the cells for the desired time points (e.g., 24, 48 hours).

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Following treatment, harvest the cells by trypsinization and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[15][16]

Measurement of Caspase-3/7 Activity

This assay quantifies the activity of the executioner caspases, caspase-3 and -7.

-

Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit.

-

Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Signal Detection: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3/7 activity.[17][18][19][20]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-ERK, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways of Chelerythrine-induced apoptosis.

Experimental Workflows

Caption: Experimental workflow for apoptosis detection.

Conclusion

This compound is a promising natural compound with potent pro-apoptotic activity against a variety of cancer cells. Its multifaceted mechanism of action, involving the induction of ROS, modulation of the Bcl-2 family and caspase cascade, and interference with key survival signaling pathways, makes it an attractive candidate for further investigation in cancer therapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. youdobio.com [youdobio.com]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chelerythrine induced cell death through ROS-dependent ER stress in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bosterbio.com [bosterbio.com]

- 16. static.igem.org [static.igem.org]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 18. promega.com [promega.com]

- 19. tandfonline.com [tandfonline.com]

- 20. ulab360.com [ulab360.com]

Chelerythrine Chloride: A Technical Guide to its Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelerythrine chloride, a benzophenanthridine alkaloid derived from plants such as Chelidonium majus and Macleaya cordata, has garnered significant interest as a potential antibacterial agent.[1][2] This technical guide provides an in-depth overview of its antibacterial activity, mechanism of action, and relevant experimental protocols, designed to support research and development in the pursuit of novel antimicrobial strategies. Chelerythrine has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, including drug-resistant strains.[3] Its multifaceted mechanism of action, which involves the disruption of the bacterial cell envelope, inhibition of essential biosynthetic processes, and induction of oxidative stress, makes it a compelling candidate for further investigation.[4][5]

Antibacterial Spectrum and Efficacy

This compound exhibits a notable antibacterial effect against a range of pathogenic bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against various bacterial species as reported in the scientific literature.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 4 | [6] |

| Staphylococcus aureus (Methicillin-resistant - MRSA) | Clinical Isolate | 19.54 | [7] |

| Staphylococcus aureus (Extended-spectrum β-lactamase - ESBLs-SA) | Clinical Isolate | 156 | [8] |

| Staphylococcus lugdunensis | ATCC 700328 | 4 | [6] |

| Streptococcus agalactiae (Group B Streptococcus) | Clinical Isolate | 256 | [1][4] |

| Serratia marcescens (Carbapenem-resistant) | Clinical Isolate | 125 | [9] |

| Xanthomonas oryzae pv. oryzae | 1.25 | [10] | |

| Gram-positive bacterial strains (various) | 2 - 4 | [3] | |

| Gram-negative bacterial strains (various) | 16 - 256 | [3] |

Mechanism of Action

The antibacterial activity of this compound is attributed to a multi-targeted mechanism that compromises bacterial viability through several pathways.

Disruption of Cell Wall and Membrane Integrity

A primary mode of action is the disruption of the bacterial cell envelope.[8] Electron microscopy studies, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), have revealed significant morphological changes in bacteria treated with this compound. These changes include cell shrinkage, collapse, and the leakage of intracellular contents, indicating severe damage to the cell wall and membrane.[1][4] This disruption of membrane integrity leads to increased permeability, allowing the efflux of essential intracellular components and the influx of the compound.[5]

Inhibition of Protein Biosynthesis

This compound has been shown to interfere with bacterial protein synthesis.[5][8] This inhibition of a fundamental cellular process further contributes to its bactericidal effects.

Induction of Oxidative Stress

The compound can induce the production of reactive oxygen species (ROS) within bacterial cells.[1] This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately contributing to cell death.

Interference with Bacterial Signaling Pathways

While research is ongoing, evidence suggests that this compound may interfere with bacterial signaling systems. These systems are crucial for coordinating group behaviors and stress responses.

-

Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication process that bacteria use to regulate gene expression in response to population density. This system controls virulence, biofilm formation, and other collective behaviors.[2][11] Some natural compounds have been shown to inhibit QS, thereby reducing bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance.[11]

-

Stringent Response: The stringent response is a conserved stress response in bacteria that is triggered by nutrient limitation and other stressors.[12][13] It involves the production of the alarmones (p)ppGpp, which reprogram cellular metabolism to promote survival.[12][14] By potentially interfering with this response, this compound could compromise the ability of bacteria to adapt to stressful conditions.

-

Two-Component Systems (TCS): Bacteria utilize two-component systems to sense and respond to environmental changes.[15] These systems typically consist of a sensor histidine kinase and a response regulator that controls gene expression.[16] Inhibition of these signaling pathways can disrupt essential adaptive mechanisms.[17]

The following diagram illustrates the proposed multifaceted mechanism of action of this compound against bacteria.

References

- 1. Bacteria Protocol - Critical Point Drying of E. coli for SEM | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 2. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]

- 4. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]

- 5. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An easy, fast and inexpensive method of preparing a biological specimen for scanning electron microscopy (SEM) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bwjoneslab.com [bwjoneslab.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial quorum sensing inhibitors: attractive alternatives for control of infectious pathogens showing multiple drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stringent response - Wikipedia [en.wikipedia.org]

- 14. Bacterial lifestyle shapes the regulation of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 16. An intimate link: two-component signal transduction systems and metal transport systems in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Chelerythrine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelerythrine chloride, a benzophenanthridine alkaloid isolated from plants of the Papaveraceae family, has demonstrated significant anti-inflammatory properties in a variety of in-vitro and in-vivo models. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound. The primary molecular mechanisms involve the inhibition of the NF-κB signaling pathway, modulation of MAPK pathways, and activation of the Nrf2 antioxidant response. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and a clear visualization of the key signaling cascades involved.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to be a potent inhibitor of this pathway.[1] Its mechanism of inhibition involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1] This stabilization of IκBα prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory target genes.[1][2]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are critical regulators of cellular responses to inflammatory stimuli.[3] Chelerythrine has been observed to induce the activation of both JNK1 and p38 MAPK pathways.[4] This activation is mediated by upstream kinases MEKK1 and MKK4 and appears to be triggered by an oxidative stress mechanism, independent of its well-known role as a protein kinase C (PKC) inhibitor.[4] The activation of these pathways by chelerythrine may contribute to its complex immunomodulatory and apoptotic effects.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[5] Chelerythrine has been identified as an activator of the Nrf2/ARE signaling pathway.[2][6] By activating Nrf2, chelerythrine enhances the cellular antioxidant defense mechanisms, which can counteract the oxidative stress that often accompanies inflammation. The activation of Nrf2 by chelerythrine has been shown to contribute to the suppression of NF-κB activation.[2]

Inhibition of Pro-inflammatory Mediators